Emavusertib (CA-4948) is a potent oral inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3) with anti-tumor activity . It is being investigated for its safety, clinical activity, and potential biomarkers in relapsed/refractory (R/R) acute myeloid leukemia (AML) and higher-risk myelodysplastic syndrome .
Emavusertib has a chemical formula of C24H25N7O5, an exact mass of 491.19, and a molecular weight of 491.508 .
Emavusertib was developed by Curis, Inc., which specializes in innovative drug development for cancer therapies. The compound is a part of a class of drugs that target the IRAK4 pathway, which plays a crucial role in inflammatory signaling and cancer progression. By inhibiting IRAK4, emavusertib aims to disrupt the signaling pathways that contribute to tumor growth and resistance to treatment .
The synthesis of emavusertib involves several steps, utilizing advanced organic chemistry techniques to construct its complex molecular structure. While specific synthetic routes are proprietary, the general approach includes:
The detailed reaction mechanisms and conditions used during synthesis are typically documented in proprietary research but may involve techniques like NMR spectroscopy for structural confirmation .
Emavusertib's molecular structure features several notable components:
The InChIKey for emavusertib is SJHNWSAWWOAWJH-MRXNPFEDSA-N, which provides a unique identifier for its chemical structure .
Emavusertib primarily acts through inhibition of IRAK4, affecting downstream signaling pathways involved in cell proliferation and survival. Key reactions include:
Emavusertib's mechanism of action involves:
Emavusertib possesses several important physical and chemical properties:
These properties are crucial for determining the compound's formulation and delivery methods .
Emavusertib is primarily being explored for its applications in oncology:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3